tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Overview
Description
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl carbamates has been explored, with a study focusing on tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This compound was resolved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and the production of optically pure enantiomers. These enantiomers were further transformed into corresponding aminophenylethanols, demonstrating the potential of enzymatic processes in synthesizing chiral organoselenanes and organotelluranes .
Synthesis of N-(Boc) Nitrone Equivalents
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines. The study highlights their utility as building blocks in organic synthesis, showcasing a range of chemical transformations .
Source of MeNHCH2− Synthon
O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source for the MeNHCH2− synthon. The reaction with various electrophiles followed by hydrolysis led to functionalized carbamates. Deprotection of the amine functionality was achieved through hydrolysis with hydrogen chloride, yielding 1,2-aminoalcohols, which demonstrates the versatility of this carbamate in synthetic applications .
Stereoselective Syntheses
The stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been achieved. The reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives with L-selectride resulted in cis isomers, which were further transformed into trans isomers through the Mitsunobu reaction and alkaline hydrolysis. This study provides insight into the synthesis of substituted piperidines .
Conformation of Piperidine Ring
The synthesis and conformational analysis of tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been conducted. NMR and IR spectroscopy indicated non-chair forms stabilized by intramolecular hydrogen bonds. The crystal structure confirmed the chair conformation in the solid state, with van der Waals interactions preventing the formation of intermolecular hydrogen bonds .
Synthesis of Jaspine B Intermediate
The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, was achieved from L-Serine. The multi-step synthesis involved esterification, protection, reduction, and Corey-Fuchs reaction, with an overall yield of 30% to 41% in different studies .
Reactivity of N-tert-Butyl-1,2-Diaminoethane
N-tert-Butyl-1,2-diaminoethane's reactivity was explored, showing rapid reaction with atmospheric CO2 to form a zwitterionic ammonium carbamate salt. Further reactions yielded 1-tert-butyl-2-imidazoline and a hydroxyalkyl-substituted imidazolinium salt, demonstrating the compound's potential in synthesizing diverse structures .
Metabolism in Insects and Mice
The metabolism of m-tert.-butylphenyl N-methylcarbamate was studied in insects and mice, revealing hydroxylation of the tert-butyl and N-methyl groups. The major metabolite identified was m-(beta-hydroxy-tert.-butyl)phenol, with species variation in oxidation products suggesting different catalyzing enzymes .
Synthesis of Omisertinib Intermediate
A rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib, was established. The synthesis involved acylation, nucleophilic substitution, and reduction, with a total yield of 81%10.
Scientific Research Applications
Intermediate in Biologically Active Compounds Synthesis :
- tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is utilized as an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, showcasing its importance in pharmaceutical chemistry (Zhao et al., 2017).
Enantioselective Synthesis :
- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is fundamental in maintaining the relative substitution of the cyclopentane ring, demonstrating its role in precise synthetic applications (Ober et al., 2004).
Catalyzed Reactions :
- tert-Butyl N-(chloromethyl)-N-methyl carbamate undergoes reaction with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) to yield functionalized carbamates after hydrolysis. This process highlights the compound's role in facilitating catalyzed reactions in organic chemistry (Ortiz et al., 1999).
Synthesis of Protein Tyrosine Kinase Inhibitor Intermediates :
- tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550, demonstrates the compound's application in the synthesis of complex bioactive molecules. The synthesis involves multiple steps, starting from readily available reagents and showcases the compound's versatility in medicinal chemistry (Xin-zhi, 2011).
Directed Hydrogenation in Organic Synthesis :
- Directed hydrogenation methodology involving N-tert-butoxycarbonylamino- and hydroxyl groups is used to yield diastereomers of certain cyclopentanecarboxylic acid methyl esters. This showcases the compound's role in selective synthesis processes, a critical aspect of organic and medicinal chemistry (Smith et al., 2001).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCOORWSKRJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179644 | |
Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
CAS RN |
177948-02-6 | |
Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177948-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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